Deltasol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37630. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

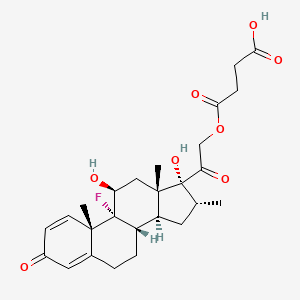

4-[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33FO8/c1-14-10-18-17-5-4-15-11-16(28)8-9-23(15,2)25(17,27)19(29)12-24(18,3)26(14,34)20(30)13-35-22(33)7-6-21(31)32/h8-9,11,14,17-19,29,34H,4-7,10,12-13H2,1-3H3,(H,31,32)/t14-,17+,18+,19+,23+,24+,25+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEKLVCVEJCEIJD-LYRWTKHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)CCC(=O)O)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)CCC(=O)O)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33FO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90191416 | |

| Record name | Deltasol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3800-86-0 | |

| Record name | Dexamethasone hemisuccinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3800-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deltasol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003800860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC37630 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37630 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Deltasol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEXAMETHASONE SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UY5TBO121 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Core Principles of Deltasol Controllers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide details the operational principles of Resol-Deltasol® controllers, which are sophisticated electronic devices for managing solar thermal systems. This information is provided for a technical audience with an interest in control systems and thermal dynamics; it is not related to pharmacology or drug development.

Executive Summary

Resol-Deltasol® controllers are microprocessor-based units that serve as the central nervous system for solar thermal installations. Their primary function is to intelligently manage the transfer of heat from solar collectors to a storage tank by controlling the circulation pump. This is achieved through a core principle known as differential temperature control. Beyond this fundamental task, Deltasol® controllers incorporate a suite of advanced functions for system optimization, safety, and performance monitoring. These functions often adhere to established German engineering standards, such as the VDI 2169 guideline for functional checking and yield rating of solar thermal systems.[1][2] This guide elucidates these core principles, presents key operational data, and provides detailed visualizations of the underlying logic and workflows.

Core Principle: Differential Temperature Control

The fundamental operational logic of a this compound® controller is based on the continuous monitoring and comparison of temperatures at two critical points in the solar thermal system: the solar collector and the storage tank.[3][4] The controller's decision to activate or deactivate the solar circulation pump is governed by pre-set temperature differentials (ΔT).

Activation (Pump ON): The controller activates the circulation pump when the temperature of the solar collector (T_coll) exceeds the temperature of the storage tank (T_tank) by a specified switch-on temperature difference (ΔT_on). This ensures that the pump only runs when there is sufficient heat to be harvested from the collectors.

Deactivation (Pump OFF): The pump is deactivated when the temperature difference between the collector and the tank falls below a specified switch-off temperature difference (ΔT_off), or when the storage tank reaches its maximum desired temperature. This prevents the system from losing heat back to the collectors during periods of low solar irradiation and avoids overheating the storage tank.

The relationship can be summarized as follows:

-

Pump ON if: T_coll ≥ T_tank + ΔT_on

-

Pump OFF if: T_coll < T_tank + ΔT_off OR T_tank ≥ T_max

This core logic is illustrated in the signaling pathway diagram below.

References

understanding Deltasol VBus protocol

An In-depth Technical Guide to the Deltasol VBus® Protocol

This guide provides a comprehensive technical overview of the RESOL VBus® protocol, a communication bus used in solar thermal controllers manufactured by RESOL and its partners. This document is intended for researchers, scientists, and drug development professionals who may need to interface with these systems for data acquisition and analysis in their research endeavors.

The RESOL VBus® is a serial communication protocol designed for data exchange between a master controller and multiple slave modules in a solar thermal system. It facilitates the transfer of measurement values, control parameters, and balance values. The protocol has several versions, with version 1.0 being a foundational version for many devices.[1][2]

Physical Layer

The VBus® operates on a two-wire bus system that provides both data communication and power to connected modules. The physical layer is responsible for the electrical transmission of data.

Electrical Characteristics

The bus maintains a nominal voltage level, and data is transmitted by pulling the bus voltage down to the system's ground potential. A logical '1' (MARK) is represented by pulling the bus voltage to ground through a switching transistor, while a logical '0' (SPACE) is represented by leaving the bus voltage at its maximum level.[1] The idle voltage on the bus is typically around 8-9 volts.

| Parameter | Value | Notes |

| Bus Voltage (Idle) | ~8-9 V | Provides power to connected modules. |

| Logical '1' (MARK) | Bus voltage pulled to system ground | Transmitted by a switching transistor.[1] |

| Logical '0' (SPACE) | Maximum bus voltage | The default state of the bus.[1] |

| Default Baud Rate | 9600 bps | Can be configured for other rates in some devices.[3][4] |

| Data Bits | 8 | [4] |

| Parity | None | [4] |

| Stop Bits | 1 | [4] |

Hardware Connection

Connection to the VBus® is made via two terminals, and the polarity is not critical. For data acquisition by microcontrollers, a level shifter is necessary to adapt the ~8V bus voltage to the microcontroller's logic level (e.g., 3.3V or 5V) to prevent damage.[3] The VBus® output is a differential signal between the two wires and is not referenced to ground.[3]

Experimental Protocol: VBus® Physical Layer Interface

Objective: To safely connect a data logging device (e.g., a microcontroller) to the VBus® for data acquisition.

Materials:

-

RESOL VBus® compatible controller.

-

Microcontroller with a UART interface (e.g., Arduino, ESP32).

-

Optocoupler (e.g., PC817) for electrical isolation.

-

Resistors (values to be calculated based on the optocoupler and microcontroller specifications).

-

Breadboard and jumper wires.

-

Oscilloscope.

Methodology:

-

Circuit Design: Design a level-shifting and isolation circuit using an optocoupler. The VBus® will drive the LED of the optocoupler through a current-limiting resistor. The phototransistor side of the optocoupler will be connected to the microcontroller's UART RX pin with a pull-up resistor to the microcontroller's VCC.

-

Component Calculation:

-

Calculate the value of the current-limiting resistor for the optocoupler's LED based on the VBus® voltage (~8-9V) and the forward voltage and current specifications of the LED.

-

Calculate the value of the pull-up resistor on the phototransistor side to ensure proper logic levels for the microcontroller.

-

-

Circuit Assembly: Assemble the circuit on a breadboard. Ensure that the VBus® side and the microcontroller side are electrically isolated.

-

Signal Verification:

-

Connect the VBus® to the input of the interface circuit.

-

Use an oscilloscope to probe the output of the circuit that will be connected to the microcontroller's RX pin.

-

Verify that the signal swings between the microcontroller's logic low and high levels and that the data frames are clean.

-

-

Microcontroller Connection: Once the signal is verified, connect the output of the interface circuit to the RX pin of the microcontroller.

VBus® Physical Layer Signaling

Caption: VBus® Physical Layer State Diagram.

Data Link Layer

The data link layer is responsible for framing the data, addressing, and error detection. VBus® data streams in protocol version 1.0 are structured as packets.[1]

Packet Structure

A VBus® packet begins with a 10-byte header, which is followed by a variable number of payload data frames.[1]

| Offset (bytes) | Field | Description |

| 0 | SYNC Byte | Always 0xAA (170 decimal). Marks the beginning of a new data stream.[1] |

| 1-2 | Destination Address | The 16-bit address of the receiving module. |

| 3-4 | Source Address | The 16-bit address of the sending module. |

| 5 | Protocol Version | The version of the VBus® protocol (e.g., 0x10 for v1.0). |

| 6-7 | Command | The 16-bit command code. |

| 8 | Frame Count | The number of 4-byte frames in the payload. |

| 9 | Checksum | A checksum for the header (bytes 1-8). |

| 10+ | Payload | Frame Count * 4 bytes of data. |

Frame and Data Integrity

-

SYNC Byte: The reception of a SYNC byte (0xAA) initiates a new data stream. Any ongoing, incomplete reception is aborted.[1]

-

Most Significant Bit (MSB): With the exception of the SYNC byte, no other byte in the header or payload should have its most significant bit set (i.e., the value must be less than 128 or 0x80). If a byte with the MSB set is received, the current packet reception is aborted.[1]

-

Checksum: A checksum is calculated over the header fields (destination address to frame count) to ensure header integrity.

Experimental Protocol: VBus® Packet Sniffing and Decoding

Objective: To capture and decode VBus® packets to extract meaningful data.

Materials:

-

VBus® physical layer interface (from the previous protocol).

-

Microcontroller or computer with a serial port.

-

Software for serial data logging (e.g., PuTTY, CoolTerm, or a custom script).

-

Software for data analysis (e.g., a Python script, spreadsheet software).

Methodology:

-

Data Capture:

-

Connect the output of the VBus® interface to the serial input of the data logging device.

-

Configure the serial port to the VBus® parameters (9600 baud, 8 data bits, no parity, 1 stop bit).

-

Start the data logging software and record the incoming raw byte stream.

-

-

Packet Identification:

-

In the captured data, identify the SYNC byte (0xAA) to locate the start of each packet.

-

-

Header Parsing:

-

For each identified packet, read the 10-byte header.

-

Extract the destination address, source address, protocol version, command, and frame count.

-

Calculate the checksum of the received header and compare it with the received checksum to validate the header.

-

-

Payload Extraction:

-

If the header is valid, read the number of bytes specified by the Frame Count multiplied by 4.

-

-

Data Decoding:

-

Based on the source address and command, consult the device-specific VBus® packet list to understand the meaning of each byte in the payload.

-

Apply the appropriate conversion factors to obtain the actual sensor values (e.g., temperature, pump speed).

-

VBus® Packet Processing Workflow

References

Unable to Locate Information on "Deltasol" in the Context of Biological Thermal Regulation and Drug Development

Following a comprehensive search for "Deltasol thermal regulation," it appears that the term "this compound" primarily refers to a brand of solar thermal controllers manufactured by RESOL for heating and solar energy systems. The available information focuses on the technical specifications and operational instructions for these devices, which are designed for plumbing and HVAC applications.

No publicly available scientific literature, whitepapers, or experimental data could be found that discuss "this compound" in the context of biological signaling pathways, molecular mechanisms of action, or as a therapeutic agent for drug development, as requested by the prompt for an audience of researchers and scientists. The searches for "this compound mechanism of action," "this compound signaling pathway," and "this compound experimental protocols" did not yield any relevant results in the biomedical or pharmaceutical fields.

It is possible that "this compound" may be a new or emerging technology not yet documented in public-facing literature, a proprietary codename, or a potential misspelling of a different scientific term.

Without relevant source material on "this compound" within the requested scientific context, it is not possible to generate the in-depth technical guide, data tables, experimental protocols, or signaling pathway diagrams as specified.

Further clarification on the term "this compound" and its relevance to biological thermal regulation and drug development is required to proceed.

Deltasol controller for solar water heating research

There appears to be a fundamental misunderstanding in the requested guide. The topic, Deltasol controllers for solar water heating , is a subject within the field of renewable energy engineering. However, the specified audience, "Researchers, scientists, and drug development professionals," and the core requirement to create diagrams for "signaling pathways," belong to the domain of molecular biology and pharmaceutical research.

This compound controllers are electronic devices that manage the operation of solar thermal systems by monitoring temperatures and controlling pumps.[1][2] Their function is based on principles of thermodynamics and control logic, not biological processes. Concepts such as "signaling pathways" are not applicable to this technology.

Therefore, it is not feasible to create a technical guide on this compound controllers that would be relevant to drug development professionals or include diagrams of signaling pathways.

We can, however, provide a detailed technical guide on the This compound controller for solar water heating research tailored to a more appropriate audience, such as engineers, renewable energy researchers, and system technicians. This guide would focus on the technical specifications, operational logic, and data acquisition for performance analysis, which are the relevant areas of study for this equipment.

Please clarify if you would like to proceed with a technical guide structured for an engineering and renewable energy research audience. Such a guide would include:

-

Detailed technical specifications of various this compound controller models.

-

Explanation of the control logic and operational parameters.

-

Experimental setups for performance evaluation of solar water heating systems using these controllers.

-

Data acquisition and analysis methods using the controller's VBus® data interface.[3]

-

Diagrams of system layouts and control workflows using Graphviz, as requested.

We await your clarification to proceed with generating a relevant and accurate technical document.

References

overview of RESOL Deltasol models

An In-depth Technical Guide to RESOL DeltaSol Controllers for System Monitoring and Analysis

Introduction

RESOL this compound controllers are a series of advanced electronic differential temperature controllers primarily designed for the regulation of solar thermal and conventional heating systems. While their direct application is in renewable energy and HVAC, the underlying principles of multi-channel sensor monitoring, logical control outputs, and detailed data acquisition present a valuable case study for researchers and scientists in various fields. This guide provides a technical overview of the this compound model range, focusing on the core technologies, data handling capabilities, and system control logic that enable precise monitoring and performance analysis of complex thermal-hydraulic systems.

The core function of a this compound controller is to continuously monitor temperature inputs from various sensors (e.g., on a solar collector and in a storage tank) and activate or deactivate outputs (e.g., pumps and valves) based on user-defined parameters and pre-programmed logic. This ensures efficient energy transfer and safe system operation. For technical professionals, the key appeal lies in the controllers' robust data interface, the RESOL VBus®, and the capabilities for extensive data logging and system parameterization.

Core Technical Specifications

The RESOL this compound series encompasses a range of models, from simple controllers for standard solar systems to advanced controllers for complex, multi-component heating systems. The following table summarizes the key quantitative specifications for representative models, providing a basis for comparison.

| Feature | This compound BS Series[1][2][3] | This compound CS Series[4][5][6] | This compound BX Plus[7][8][9][10] | This compound MX[11][12][13][14] |

| Temp. Sensor Inputs | Up to 4 (Pt1000)[1][3] | 4 (Pt1000)[4][5] | 8 (9) (Pt1000, Pt500, KTY)[7][9] | 12 (Pt1000, Pt500, KTY)[11][14] |

| Digital Sensor Inputs | None | 1 (Grundfos VFD)[4][5] | 2 (Grundfos Digital)[7][9] | 4 (Grundfos Digital/Analog)[14] |

| Impulse/Flow Inputs | Optional via Sensor Input[1][2] | Optional via VFD Input[4][5] | 1 (V40)[10] | 3 (V40), 1 (FlowRotor)[14] |

| Relay Outputs (Total) | 1-2 (Semiconductor)[15] | 1-2 (Semiconductor)[4][5] | 5 (4 Semiconductor, 1 Potential-free)[7][9] | 14 (13 Semiconductor, 1 Potential-free)[11][14] |

| PWM Outputs | Some versions have speed control[2][15] | 1-2[4][6] | 2 (Convertible to 0-10V)[10] | 4 (Convertible to 0-10V)[14] |

| Data Interface | RESOL VBus®[1][3] | RESOL VBus®[4][5] | RESOL VBus®, SD Card Slot[7][8] | RESOL VBus®, SD Card Slot[11][13] |

| Heat Quantity Measurement | Yes[1][2] | Yes[4][5][16] | Yes (Advanced)[7] | Yes (Up to 7 modules)[13] |

| Datalogging | Via VBus® accessory (DL2/DL3)[8] | Via VBus® accessory (DL2/DL3)[17] | Onboard via SD Card[7][9] | Onboard via SD Card[11][13] |

| System Layouts | Pre-defined (e.g., 9 on BS Plus)[3] | Up to 10 (CS Plus)[4][16] | Pre-programmed with optional functions[7][9] | Millions of variants via function combination[11][12] |

Core Signaling Pathway and Control Logic

The fundamental operational logic of a this compound controller is based on differential temperature control. The controller initiates energy transfer only when the source (e.g., solar collector) is significantly hotter than the destination (e.g., storage tank), maximizing efficiency. This process is governed by a simple but robust signaling pathway.

Caption: Core signaling pathway for differential temperature control.

In this pathway, temperature sensors (S1, S2) continuously send data to the controller. The controller's microprocessor compares these values. If the temperature difference (ΔT) between the collector (S1) and the tank (S2) exceeds a pre-set activation threshold (ΔT on), the controller sends a signal to its relay output (R1), activating the pump. The pump circulates the heat transfer fluid, moving thermal energy from the collector to the tank. The process stops when the ΔT falls below a deactivation threshold or the tank reaches its maximum temperature.[18] More advanced models like the CS, BX, and MX series can modulate the pump's speed via a Pulse Width Modulation (PWM) signal for more precise control.[4][7][11]

Methodologies for System Monitoring and Data Acquisition

For research and analysis, a this compound controller can be treated as a dedicated data acquisition and control unit. The following protocols outline the methodology for its deployment in a research context.

Experimental Protocol 1: System Commissioning and Parameterization

This protocol details the initial setup of the controller to ensure accurate data collection and system operation according to defined parameters.

-

System Definition: Select the appropriate pre-defined system layout within the controller's menu that matches the physical hydraulic setup (e.g., "Standard solar system with one tank").[4][18] For advanced models like the MX, this involves combining functional blocks.[12]

-

Sensor and Relay Allocation: Physically connect all temperature sensors, flow meters, pumps, and valves to the designated terminals on the controller as indicated by the chosen layout.[8][18]

-

Parameter Adjustment: Navigate the controller's menu to set key operational parameters.[19] This is crucial for defining the experiment's control boundaries. Key parameters include:

-

ΔT Switch-on/Switch-off: The temperature differences that start and stop the energy transfer process.[18]

-

Maximum Store Temperature (S MX): A critical safety and operational limit.[18]

-

Collector Emergency Shutdown: A temperature limit to protect the system components and heat transfer fluid.

-

Pump Speed Control: Minimum and maximum speeds for PWM-controlled high-efficiency pumps.[3]

-

-

Function Activation: Enable specific functions required for the analysis, such as the heat quantity measurement, which relies on data from flow meters and temperature sensors to calculate the amount of energy transferred.[1][3]

-

Verification: Use the controller's monitoring display to view live readings from all sensors. Manually operate the relays to confirm that all actuators are functioning correctly.

Experimental Protocol 2: Data Logging, Extraction, and Analysis

This protocol describes the workflow for capturing time-series data from an operational system for subsequent analysis. The RESOL VBus® is the internal data bus that facilitates communication between the controller and external modules, forming the backbone of this process.[8][17][20]

-

Data Interface Connection:

-

For SD Card Models (BX Plus, MX): Insert a standard SD card into the controller's slot. Configure the logging interval and the data to be saved.[8][12][21]

-

For VBus® Datalogger (All Models): Connect a RESOL DL2 or DL3 Datalogger to the controller's VBus® terminals.[8][17] The datalogger will automatically detect the controller and begin logging all available sensor and actuator data.

-

-

Data Acquisition: Allow the system to run under normal operating conditions for the desired experimental duration. The controller will log all specified values (temperatures, relay states, pump speeds, calculated heat quantity) at the set interval.

-

Data Extraction:

-

SD Card: Remove the card from the controller and insert it into a computer. The data is typically stored in a format that can be imported into spreadsheet or data analysis software.[21]

-

Datalogger: Access the datalogger via a LAN connection using the RESOL VBus.net web portal or specific software to download the recorded data files.[20][21]

-

-

Data Analysis: Analyze the extracted time-series data to evaluate system performance, validate thermal models, or troubleshoot operational anomalies.

The following diagram illustrates this data acquisition and analysis workflow.

Caption: Workflow for data acquisition and analysis from this compound systems.

Conclusion

The RESOL this compound series of controllers, while designed for a specific industrial application, incorporates a sophisticated architecture for system control and data acquisition. The clear signaling pathways, extensive parameterization options, and accessible data logging functionalities make them powerful tools for the detailed analysis of thermal systems. For researchers and scientists, these controllers offer a robust and reliable platform for collecting high-quality, real-world data, enabling deep insights into system dynamics, efficiency, and performance.

References

- 1. mhgheating.co.uk [mhgheating.co.uk]

- 2. Account Suspended [evergreenenergy.ie]

- 3. mhgheating.co.uk [mhgheating.co.uk]

- 4. RESOL GmbH - Solar controllers, this compound CS Plus Solar controller [resol.de]

- 5. RESOL GmbH - Solar controllers, this compound CS Solar controller [resol.de]

- 6. resol.de [resol.de]

- 7. installtek.nl [installtek.nl]

- 8. resol.de [resol.de]

- 9. Resol this compound BX Plus Controller [seconrenewables.com]

- 10. mastersolar.rs [mastersolar.rs]

- 11. solcan.ca [solcan.ca]

- 12. resol.de [resol.de]

- 13. enerworks.com [enerworks.com]

- 14. arcticheatpumps.com [arcticheatpumps.com]

- 15. resol.de [resol.de]

- 16. Resol this compound CS Plus Controller [seconrenewables.com]

- 17. resol.de [resol.de]

- 18. resol.de [resol.de]

- 19. RESOL this compound BS/1 USER MANUAL Pdf Download | ManualsLib [manualslib.com]

- 20. resol-vbus-docs [danielwippermann.github.io]

- 21. solarnet-online.com [solarnet-online.com]

Deltasol temperature differential controller theory

An In-depth Technical Guide to the Core Principles of Deltasol Temperature Differential Controllers

This technical guide provides a comprehensive overview of the theory, operation, and performance validation of this compound temperature differential controllers. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the control logic and experimental validation of these devices for applications in solar thermal systems.

Core Theory of Operation

A temperature differential controller is the central nervous system of a solar thermal system. Its primary function is to regulate the transfer of heat from a solar collector to a storage tank by controlling a circulation pump.[1] This regulation is based on the temperature difference (ΔT) between the collector and the storage tank, ensuring that the pump operates only when there is a net energy gain to be achieved.[1][2]

The fundamental logic of a this compound controller revolves around two key user-defined parameters:

-

Switch-on Temperature Difference (ΔTon): The minimum temperature difference between the collector and the storage tank that must be reached for the controller to activate the circulation pump.[2][3]

-

Switch-off Temperature Difference (ΔToff): The temperature difference below which the controller deactivates the pump, ceasing the heat transfer.[2][3]

This control strategy prevents unnecessary pump operation, which would consume electricity without a significant thermal energy gain, and can even lead to heat loss from the storage tank during periods of low solar irradiation.[1]

Signaling Pathway and Control Logic

The controller continuously monitors the temperatures at the solar collector (Tcollector) and the storage tank (Tstorage) via connected temperature sensors, typically Platinum resistance thermometers (Pt1000).[4][5] The core control algorithm can be summarized as follows:

-

Measurement: The controller acquires temperature readings from Tcollector and Tstorage.

-

Comparison: It calculates the temperature differential: ΔT = Tcollector - Tstorage.

-

Decision and Actuation:

-

If ΔT ≥ ΔTon, the controller sends a signal to its relay output, activating the circulation pump.

-

If ΔT ≤ ΔToff, the controller deactivates the relay, switching off the pump.

-

This process is cyclical, ensuring that the system continuously adapts to changing solar conditions. Many modern controllers, including various this compound models, also incorporate Pulse Width Modulation (PWM) for pump speed control, allowing for more nuanced regulation of the heat transfer fluid's flow rate.[6][7][8]

Experimental Protocols for Performance Validation

The performance of a temperature differential controller is evaluated based on its accuracy, reliability, and its contribution to the overall efficiency of the solar thermal system. Standardized testing protocols, such as those outlined in EN 12975 and ISO 9806, are typically used for the validation of solar thermal systems and their components.[1][9] A generalized experimental workflow for validating the controller's performance is as follows:

-

System Setup: A complete solar thermal system is assembled in a controlled laboratory environment, often utilizing a solar simulator to provide consistent and repeatable solar irradiance.[4] The system includes a solar collector, a storage tank, a circulation pump, and the this compound controller under test. High-precision temperature sensors and flow meters are installed at key points for data acquisition.[4]

-

Parameterization: The controller is programmed with specific setpoints for ΔTon and ΔToff.

-

Test Execution: The system is subjected to various simulated solar irradiance profiles, and the following data is logged at high frequency:

-

Collector and storage tank temperatures.

-

Pump activation and deactivation times.

-

Flow rate of the heat transfer fluid.

-

Electrical power consumption of the pump.

-

-

Data Analysis: The collected data is analyzed to determine key performance indicators, such as the total energy transferred to the storage tank, the frequency and duration of pump cycles, and the overall system efficiency.

Quantitative Data Presentation

The following tables summarize key technical specifications for representative this compound controller models and illustrate the expected impact of varying differential temperature setpoints on system performance, based on the principles discussed in the cited research.[6][10]

Technical Specifications of Select this compound Controllers

| Feature | This compound BS Series[11] | This compound CS Series[7] | This compound SL Series |

| Sensor Inputs | 4 x Pt1000 temperature sensors | 4 x Pt1000, 1 x Grundfos Direct Sensor™ | 4 x Pt1000/Pt500/KTY, 1 x Grundfos Direct Sensor™, 1 x V40 impulse input |

| Relay Outputs | 1-2 semiconductor relays | 1-2 semiconductor relays | 3 semiconductor relays, 1 potential-free relay |

| PWM Output | Via adapter | 1 integrated | 2 integrated (switchable to 0-10V) |

| Power Supply | 100 – 240 V~ (50 – 60 Hz) | 100 – 240 V~ (50 – 60 Hz) | 100 – 240 V~ (50 – 60 Hz) |

| Data Interface | RESOL VBus® | RESOL VBus® | RESOL VBus®, MicroSD card slot |

| Key Functions | Heat quantity measurement, pump speed control (via adapter) | Integrated HE pump speed control, heat quantity measurement | 27+ system layouts, data logging, function control per VDI 2169 |

Impact of ΔT Setpoints on System Performance

This table illustrates the conceptual trade-offs in selecting ΔTon and ΔToff values, as investigated in experimental studies.[6][10]

| ΔTon Setting | ΔToff Setting | Expected Pump Cycling | Energy Collection Efficiency | System Stability |

| Low (e.g., 4-6 K) | Low (e.g., 2-3 K) | Frequent, short cycles | Potentially higher in low-irradiance, but risk of heat loss | Lower, susceptible to "pump hunting" |

| High (e.g., 8-10 K) | Low (e.g., 2-4 K) | Less frequent, longer cycles | May miss some energy gain in low-irradiance conditions | Higher, more stable operation |

| High (e.g., 8-10 K) | High (e.g., 6-8 K) | Infrequent, long cycles | Lower, as pump may switch off while a significant positive ΔT still exists | High, but potentially suboptimal energy harvest |

Conclusion

This compound temperature differential controllers are sophisticated devices that form the cornerstone of efficient solar thermal system operation. Their core logic, based on user-defined temperature differentials, allows for the intelligent management of heat transfer from the collector to the storage unit. The performance of these controllers can be rigorously validated through established experimental protocols, ensuring their reliability and effectiveness. For researchers and professionals, a thorough understanding of the controller's operational theory, signaling pathways, and the impact of its parameterization is crucial for the design, optimization, and troubleshooting of advanced solar thermal applications.

References

- 1. Solar Thermal System Testing [intertek.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Solar Thermal Test Laboratories [fsec.ucf.edu]

- 5. intertekinform.com [intertekinform.com]

- 6. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]

- 7. RESOL GmbH - Solar controllers, this compound CS Solar controller [resol.de]

- 8. resol.de [resol.de]

- 9. labtestcert.com [labtestcert.com]

- 10. researchgate.net [researchgate.net]

- 11. RESOL GmbH - Solar controllers, this compound BS/2 Solar controller [resol.de]

An In-depth Technical Guide to Data Logging with Resol Deltasol Controllers for Scientific Applications

Abstract: This technical guide provides a comprehensive overview of data logging methodologies utilizing Resol Deltasol controllers, tailored for researchers, scientists, and professionals in data-intensive fields. It details the technical specifications of the data logging hardware and software, outlines experimental protocols for the performance analysis of solar thermal systems, and presents a structured approach to data acquisition and management. This document is intended to serve as a core reference for leveraging the capabilities of this compound controllers in a scientific research context, ensuring data integrity, repeatability, and high-resolution monitoring of thermal energy systems.

Introduction

Resol this compound controllers are sophisticated microprocessor-based units designed for the regulation of solar thermal and heating systems.[1][2] Beyond their primary control functions, these controllers offer robust data logging capabilities through the proprietary RESOL VBus® communication protocol.[3][4][5] This functionality is critical for the long-term performance analysis, system optimization, and experimental validation of solar thermal technologies. For researchers and scientists, the ability to capture high-resolution data on temperature, flow rates, and energy yield is paramount for validating simulation models, understanding system dynamics, and developing novel energy solutions.[6][7] This guide focuses on the practical application of this compound controllers for scientific data acquisition, emphasizing the use of official RESOL hardware and software to ensure data reliability and traceability.

Core Data Logging Components

The ecosystem for data logging with this compound controllers consists of the controller itself, a dedicated data logger, and software for data access and analysis.

This compound Controllers

A range of this compound controllers are equipped with a VBus® interface for data communication.[1][3][4][5] Models such as the this compound M and MX are frequently cited in research applications for their extensive sensor inputs and control options.[7][8][9] These controllers can manage a large number of sensors, including Pt1000 temperature sensors, V40 impulse flow meters, and CS10 solar irradiance sensors, which are essential for a comprehensive analysis of a solar thermal system.[2][8][9]

Dataloggers: DL2 and DL3

The primary hardware for data acquisition are the RESOL DL2 and DL3 dataloggers.[10][11] These external modules connect to the this compound controller via the VBus® and store the collected data.[10][11] The DL2 is a widely used datalogger that offers both local and remote data access.[10][11]

Key features of the DL2 Datalogger include:

-

Internal Memory: Allows for the storage of large datasets over extended periods.[10]

-

SD Card Slot: Facilitates the manual export of logged data for offline analysis.[10]

-

LAN Interface: Enables connection to a local network or the internet for remote data access and monitoring.[10]

-

Web Interface: An integrated web server allows for configuration and data download using a standard web browser.[10]

The DL3 is a more advanced datalogger with an expanded feature set, including a graphical display and the ability to log data from multiple controllers simultaneously.[10]

VBus.net and Software

VBus.net is a web-based platform provided by RESOL for the online visualization and monitoring of system data transmitted by a DL2 or DL3 datalogger.[10][12] It allows researchers to access live and historical data from anywhere in the world, create custom diagrams, and analyze system performance remotely.[12] For more in-depth analysis, the RESOL ServiceCenter Software can be used to read, process, and visualize the data files exported from the datalogger.[8]

Data Presentation and Structure

Data logged from this compound controllers is structured and can be exported in various formats. The native format is a VBus® protocol file, which can be converted into more accessible formats like text files (CSV) for further processing in spreadsheet or data analysis software.[10]

Table 1: Key Data Parameters Logged by this compound Systems

| Parameter | Sensor/Source | Typical Units | Resolution | Importance in Research |

| Collector Temperature | Pt1000 Sensor | °C / °F | 0.1 °C | Efficiency calculations, stagnation analysis, model validation. |

| Storage Tank Temperature | Pt1000 Sensor | °C / °F | 0.1 °C | System performance, stratification studies, energy storage analysis. |

| Flow Rate | V40 Flow Meter | L/min | 1 pulse/liter | Heat quantity measurement, pump performance, system dynamics. |

| Solar Irradiance | CS10 Sensor | W/m² | 1 W/m² | Collector efficiency curves, performance ratio calculation. |

| Pump Speed | Controller Output | % | 1% | Analysis of variable flow systems, energy consumption of pumps. |

| Relay Status | Controller Output | On/Off | N/A | Understanding control strategies, fault detection. |

| Heat Quantity | Calculated by Controller | kWh / MWh | 0.1 kWh | Overall system energy yield, economic analysis. |

Table 2: Data Export Options from DL2 Datalogger

| Method | Format | Description | Use Case |

| SD Card | VBus® Protocol File | Raw data file containing all logged parameters. Requires RESOL ServiceCenter Software for conversion.[10] | Offline, in-depth analysis of large datasets. Long-term archiving. |

| Web Interface | Text (Tab-separated) | A text file optimized for Windows-based spreadsheet programs.[10] | Quick analysis and visualization in software like Microsoft Excel. |

| Web Interface | Text (Semicolon-separated) | A text file suitable for various data analysis tools. | Data import into statistical software or programming environments. |

| VBus.net | Graphical Diagrams / CSV | Online visualization and data download in a universally compatible format.[12] | Remote monitoring, collaborative research, and public dissemination of results. |

Experimental Protocols

This section outlines a generalized experimental protocol for the performance analysis of a forced-circulation solar water heating system using a this compound controller and a DL2 datalogger. This protocol is based on methodologies reported in scientific literature.[6][8][9]

Experimental Setup

-

System Installation: A standard forced-circulation solar water heating system is installed, comprising solar collectors, a storage tank, a pump station, and associated piping.

-

Sensor Placement:

-

Pt1000 temperature sensors are placed at the collector inlet and outlet, and at various levels within the storage tank to monitor thermal stratification.[9]

-

A V40 impulse flow meter is installed in the solar loop to measure the heat transfer fluid flow rate.[8][9]

-

A CS10 solar irradiance sensor is mounted in the plane of the collectors.[2]

-

An ambient temperature sensor is placed in a shaded, well-ventilated location.[6]

-

-

Controller and Datalogger Connection:

Data Acquisition Configuration

-

Controller Configuration: The this compound controller is configured with the correct system layout and sensor assignments.

-

Datalogger Settings:

Data Collection and Management

-

Data Logging: The system is allowed to operate, and the DL2 datalogger automatically collects and stores data from the controller.

-

Data Export:

-

For periodic offline analysis, data is exported from the DL2's web interface in a text format or transferred via an SD card.

-

For continuous monitoring, data is accessed through the VBus.net platform.

-

-

Data Processing: The exported data is imported into data analysis software (e.g., Python with pandas, R, MATLAB, or Microsoft Excel) for cleaning, processing, and visualization.

Key Performance Indicators (KPIs) to Analyze

-

Collector Efficiency: Calculated using the logged data for collector inlet/outlet temperatures, flow rate, and solar irradiance.

-

System Efficiency: Determined by comparing the useful energy delivered to the storage tank with the total solar energy incident on the collectors.

-

Solar Fraction: The proportion of the total heating load that is met by the solar thermal system.

-

Heat Losses: Can be estimated from the temperature decay in the storage tank during periods of no solar gain or load.

Mandatory Visualizations

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key logical flows in the data logging and analysis process.

Caption: Data logging workflow from physical system to analysis.

Caption: Logical structure of VBus® communication.

Caption: Flowchart of a typical experimental procedure.

Conclusion

The data logging capabilities of Resol this compound controllers, when paired with dedicated dataloggers like the DL2, provide a robust and reliable platform for scientific research in solar thermal energy. The VBus® ecosystem ensures high-quality data acquisition, while platforms like VBus.net and the RESOL ServiceCenter Software offer flexible options for data access and analysis. By following structured experimental protocols, researchers can leverage this technology to gain deep insights into the performance of solar thermal systems, validate theoretical models, and contribute to the advancement of renewable energy technologies. The detailed data logging is essential for the rigorous analysis required in scientific and developmental research.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. apricus.com [apricus.com]

- 4. dualsun.com [dualsun.com]

- 5. researchgate.net [researchgate.net]

- 6. mail.ej-eng.org [mail.ej-eng.org]

- 7. josa.ro [josa.ro]

- 8. arrow.tudublin.ie [arrow.tudublin.ie]

- 9. arrow.tudublin.ie [arrow.tudublin.ie]

- 10. hrsolar.nl [hrsolar.nl]

- 11. arcticheatpumps.com [arcticheatpumps.com]

- 12. Germany: Create Live Schemas and Performance Diagrams on VBus.net | Solarthermalworld [solarthermalworld.org]

exploring the functions of the Deltasol System-Monitoring-Display

An analysis of the "Deltasol System-Monitoring-Display" reveals a fundamental disconnect between the product's function and the requested content for a technical guide aimed at "Researchers, scientists, and drug development professionals."

The this compound System-Monitoring-Display, and the broader this compound product line from manufacturer RESOL, are controllers for solar thermal systems.[1][2] Their primary function is to manage and monitor the operation of solar heating systems by controlling pumps and valves based on temperature differentials.[3][4]

The core requirements of the requested guide—such as detailing signaling pathways, experimental protocols for drug development, and data relevant to researchers in life sciences—are not applicable to the functionality of a solar thermal controller. The system's monitored data pertains to temperatures from sensors (Pt1000), pump operating hours, and heat quantity measurements, which are relevant for optimizing the efficiency of a solar heating system, not for biological or pharmaceutical research.[1][3][5]

Key features of the this compound systems include:

-

System Monitoring: An illuminated display visualizes the status of the solar heating system.[2][5][6]

-

Temperature Differential Control: The controller operates pumps based on the temperature difference between the solar collector and the storage tank.[3][4]

-

Pre-programmed System Layouts: Various models offer a selection of basic system layouts to choose from.[1][2]

-

Data Logging and Communication: The controllers are equipped with a RESOL VBus® for data communication, allowing connection to a PC via an interface adapter for data visualization and processing.[1][7]

-

Additional Functions: Depending on the model, features can include heat quantity measurement, pump speed control, tube collector functions, and thermal disinfection.[1][2]

Given this information, creating a technical guide that includes diagrams of signaling pathways or experimental workflows relevant to drug development would be inappropriate and factually incorrect. The operational logic of the this compound system is based on thermodynamic principles and engineering control logic, not biological processes.

Therefore, the request to produce an in-depth technical guide for a scientific audience in the field of drug development based on the this compound System-Monitoring-Display cannot be fulfilled as it rests on a misunderstanding of the product's purpose and application.

References

Deltasol Controllers in Sustainable Energy Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Deltasol controllers in sustainable energy research. It is designed to equip researchers and scientists with the necessary knowledge to integrate these controllers into their experimental setups for monitoring and optimizing solar thermal systems. This document details the technical specifications of various this compound models, outlines experimental protocols for data acquisition and performance analysis, and provides standardized visualization workflows.

Introduction to this compound Controllers in Research

This compound controllers, manufactured by RESOL, are differential temperature controllers widely used in solar thermal systems. Their programmability, data logging capabilities, and communication protocols make them valuable tools for scientific investigations in renewable energy. Researchers utilize these controllers to implement precise control strategies, monitor system performance under various conditions, and collect high-resolution data for analysis and model validation.

A key feature for research applications is the RESOL VBus®, a proprietary communication protocol that allows for the connection of multiple sensors, pumps, and other components to the controller.[1] This bus system also enables data transfer to external data loggers and computers for real-time monitoring and post-experiment analysis.[1]

Technical Specifications of Common this compound Controllers

The selection of a this compound controller for a research project depends on the complexity of the solar thermal system and the specific data requirements of the study. The following tables summarize the key technical specifications of several this compound models frequently mentioned in sustainable energy research.

| Feature | This compound BS Series (BS/2, BS/4) | This compound SL | This compound SLL | This compound MX |

| Temperature Sensor Inputs | 4 (Pt1000)[1][2] | 4 (Pt1000, Pt500, or KTY)[3] | 4 (Pt1000, Pt500 or KTY)[4] | 12 (Pt1000, Pt500 or KTY)[5] |

| Relay Outputs | 1-2 semiconductor relays[2] | 3 semiconductor relays, 1 potential-free extra-low voltage relay[3] | 2 semiconductor relays, 1 potential-free extra-low voltage relay[4] | 14 relays (13 semiconductor, 1 potential-free)[5] |

| PWM Outputs | No | 2 (switchable to 0-10 V)[3] | 2[4] | 4 (convertible to 0-10 V)[5] |

| Impulse Inputs | No | 1 (V40 FlowRotor)[3] | 1 (V40)[4] | 3 (V40 flowmeters), 1 (FlowRotor)[5] |

| Data Interface | RESOL VBus®[2] | RESOL VBus®[3] | RESOL VBus®[4] | RESOL VBus®[5] |

| Data Logging | Via external datalogger (e.g., DL2, DL3)[1] | SD card slot, external datalogger[3] | Via external datalogger | SD card slot, external datalogger[5] |

| Power Supply | 100 – 240 V~ (50 – 60 Hz)[2] | 100 – 240 V~ (50 – 60 Hz)[3] | 100 – 240 V~ (50 – 60 Hz)[4] | 100 – 240 V~ (50 – 60 Hz)[5] |

| Notable Features | Function monitoring, operating hours counter, heat quantity measurement[2] | 27 pre-configured system layouts, automatic function control (VDI 2169)[3] | 10 pre-configured basic systems, automatic function control (VDI 2169)[4] | Control of complex solar and heating systems, 7 integrated calorimeters, weather-compensated heating circuits[5] |

Experimental Protocols

The following sections outline detailed methodologies for utilizing this compound controllers in sustainable energy research, from initial setup to data analysis.

Experimental Setup

A typical experimental setup for monitoring a solar water heating system using a this compound controller is illustrated below. This setup allows for the precise measurement of temperatures at key points in the system, as well as the control and monitoring of the circulation pump.

Components:

-

Solar Collector: Absorbs solar radiation and transfers heat to the working fluid.

-

Storage Tank: Stores the heated water.

-

Circulation Pump: Circulates the working fluid between the collector and the storage tank.

-

Temperature Sensors (Pt1000): High-precision platinum resistance thermometers used to measure temperatures at the collector outlet (S1) and the bottom of the storage tank (S2).[1]

-

This compound Controller: The central control unit that processes sensor inputs and controls the pump.

-

DL2/DL3 Datalogger: An external module that connects to the this compound controller via the VBus® and logs data from all connected sensors and actuators.[1]

-

PC with RESOL Software: Used for configuring the controller and datalogger, as well as for downloading and analyzing the collected data.[6]

Controller Programming and Parameterization

Effective use of a this compound controller in a research setting requires careful programming of its operational parameters. These settings determine the control strategy of the solar thermal system. The RESOL ServiceCenter Software (RSC) can be used to configure these parameters via a PC connected to the controller.[6][7]

Key Adjustable Parameters:

| Parameter | Description | Typical Range | Factory Setting | Reference |

| Switch-on Temperature Difference (DT O) | The temperature difference between the collector (S1) and the storage tank (S2) at which the circulation pump is activated. | 1.0 - 20.0 K | 6.0 K | [3] |

| Switch-off Temperature Difference (DT F) | The temperature difference between the collector and the storage tank at which the circulation pump is deactivated. DT O must be at least 1 K higher than DT F. | 0.5 - 19.5 K | 4.0 K | [3] |

| Maximum Store Temperature (S MX) | The maximum allowed temperature in the storage tank. When this temperature is reached, the pump is deactivated to prevent overheating. | 2 - 95 °C | 60 °C | [3] |

| Collector Emergency Shutdown (EM) | The maximum allowed temperature of the collector. If this temperature is exceeded, the pump is deactivated to protect the system components. | 110 - 200 °C | 140 °C | [3] |

| Minimum Pump Speed (nMN) | The minimum operational speed of the circulation pump (for controllers with speed control). This must be set to 100% if a non-speed-controlled pump or valve is connected. | 30 - 100 % | 30 % | [8][9] |

Experimental Design Considerations:

Researchers can systematically vary these parameters to study their impact on system performance. For example, an experiment could involve:

-

Baseline Measurement: Running the system with the factory settings for a defined period to establish a baseline performance.

-

Varying Temperature Differentials: Systematically altering the switch-on and switch-off temperature differences to investigate the effect on energy collection efficiency and pump cycling.

-

Investigating Maximum Temperature Limits: Adjusting the maximum store temperature to simulate different hot water demand scenarios and assess the impact on solar fraction.

Data Acquisition and Logging

Data acquisition is a critical aspect of any experimental study. This compound controllers, when paired with a DL2 or DL3 datalogger, provide a robust platform for collecting high-resolution data.

Data Logging Configuration:

The RESOL ServiceCenter Software allows for the configuration of the datalogger.[2] Researchers can specify:

-

Logging Interval: The frequency at which data points are recorded. For detailed thermal analysis, a logging interval of one minute is often used.[5]

-

Data Channels: The specific parameters to be logged, including temperatures from all connected sensors, pump status (on/off), and pump speed (if applicable).

Data Extraction:

Logged data can be extracted from the DL2/DL3 datalogger via its integrated web interface or by using an SD card.[10] The data is typically stored in a text file format that can be easily imported into spreadsheet programs or data analysis software for further processing.[7]

Data Analysis and Performance Metrics

Once the data is collected, a thorough analysis is required to evaluate the performance of the solar thermal system. Key performance indicators include:

-

Energy Collected: The amount of thermal energy collected by the solar collectors. This can be calculated if a flow meter is integrated into the system.

-

Solar Fraction: The percentage of the total hot water energy demand that is met by the solar thermal system.

-

System Efficiency: The ratio of the useful energy delivered by the system to the total solar radiation incident on the collectors.

Visualization of Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and logical relationships in the use of this compound controllers for research.

Data Acquisition and Control Workflow

This diagram illustrates the flow of information and control signals within the experimental setup.

Differential Temperature Control Logic

This diagram illustrates the logical decision-making process of the this compound controller for activating and deactivating the circulation pump based on temperature differentials.

Conclusion

This compound controllers offer a versatile and powerful platform for researchers in the field of sustainable energy. Their programmability, robust data logging capabilities, and well-defined communication protocols enable the implementation of sophisticated experimental designs and the collection of high-quality data. By following the protocols and methodologies outlined in this guide, researchers can effectively utilize this compound controllers to advance the understanding and optimization of solar thermal systems.

References

- 1. d-nb.info [d-nb.info]

- 2. resol.de [resol.de]

- 3. scribd.com [scribd.com]

- 4. mastersolar.rs [mastersolar.rs]

- 5. arrow.tudublin.ie [arrow.tudublin.ie]

- 6. ecoairpump.co.uk [ecoairpump.co.uk]

- 7. RESOL GmbH - Visualisation and remote access, ServiceCenter Software RSC [resol.de]

- 8. installtek.nl [installtek.nl]

- 9. Account Suspended [evergreenenergy.ie]

- 10. resol.de [resol.de]

Foundational Principles of Deltasol Heat Quantity Measurement: A Technical Guide

This technical guide provides an in-depth exploration of the core principles and methodologies employed in heat quantity measurement by Deltasol controllers. Designed for researchers, scientists, and professionals in drug development, this document outlines the fundamental thermodynamic principles, sensor technologies, and data acquisition protocols integral to the this compound system.

Core Principles of Heat Quantity Calculation

The foundational principle behind this compound's heat quantity measurement is derived from the fundamental thermodynamic equation for thermal energy transfer. The heat quantity (Q) transferred by a fluid is a function of its mass flow rate, specific heat capacity, and the temperature difference between the flow and return paths.

The governing equation is:

Q = ∫ ṁ(t) ⋅ c(T, P) ⋅ ΔT(t) dt

Where:

-

Q is the total heat quantity transferred over a period.

-

ṁ(t) is the mass flow rate of the heat transfer fluid as a function of time.

-

c(T, P) is the specific heat capacity of the fluid, which is dependent on temperature (T) and pressure (P).

-

ΔT(t) is the temperature differential between the flow and return sensors at a given time.

In practice, this compound controllers simplify this by using the volumetric flow rate and pre-defined properties of the heat transfer medium. The calculation is performed as a summation over discrete time intervals rather than a continuous integration.

The heat quantity is calculated based on the temperature difference between a flow and a return sensor, the flow rate of the heat transfer fluid, and the type and concentration of the antifreeze in the fluid[1]. The controller uses the values from the flow and return reference sensors to calculate the supplied heat quantity[2][3][4]. The result is typically displayed in kilowatt-hours (kWh) and megawatt-hours (MWh)[2][3][4].

System Components and Data Acquisition

The accuracy of the heat quantity measurement is contingent on the precision of the system's components. The primary components involved are temperature sensors and flow measurement devices, which are connected to a central controller that processes the data.

2.1. Temperature Sensing

This compound systems universally employ Platinum resistance thermometers, specifically Pt1000 sensors[2][3][4][5][6][7]. These sensors are chosen for their high accuracy and stability over a wide temperature range. A Pt1000 sensor has a nominal resistance of 1000 Ω at 0°C. The controller measures the resistance of the sensors in the flow and return lines and converts these readings into precise temperature values.

2.2. Flow Rate Measurement

The method for determining the volumetric flow rate is a critical variable in the accuracy of the heat quantity calculation. This compound controllers support several methods:

-

Direct Measurement with Volumetric Flowmeters: For high-precision applications, dedicated flowmeters like the RESOL V40 can be used[1][5][8]. These devices provide impulse signals to the controller, where each impulse corresponds to a specific volume of fluid passing through[8].

-

Direct Measurement with Integrated Sensors: Advanced sensors, such as the Grundfos Direct Sensors™, can measure both flow rate and temperature within a single unit and transmit this data digitally to the controller[9].

-

Estimation Based on Pump Speed: In simpler configurations, the heat quantity measurement can be estimated[1]. This is achieved by using the known flow rate of the system's pump when it is operating at full capacity (100% speed)[1]. This method is less precise as it does not account for variations in pump performance or system pressure.

2.3. Heat Transfer Fluid Parameters

The thermophysical properties of the heat transfer fluid are essential for an accurate calculation. The user must input the type of antifreeze (e.g., propylene glycol) and its concentration percentage into the controller[1][9]. The controller then uses this information to look up the corresponding values for specific heat capacity and density from its internal database to use in the heat quantity calculation.

Experimental Protocols: Methodology for Heat Quantity Measurement

The following outlines the generalized protocol for configuring a this compound controller for heat quantity measurement. This protocol is synthesized from the operational procedures of various this compound models.

3.1. System Installation and Sensor Placement

-

Install Temperature Sensors: Place one Pt1000 temperature sensor (S1) in the flow line and a second Pt1000 sensor (S4) in the return line of the thermal circuit[2][10]. Ensure proper thermal contact and insulation to minimize external thermal influences.

-

Install Flow Measurement Device:

-

Wiring: Connect the sensors and flowmeters to the designated input terminals on the this compound controller[7][11]. For instance, temperature sensors are connected to terminals labeled S1, S4, etc., while V40 flowmeters connect to impulse inputs[8].

3.2. Controller Configuration and Parameterization

-

Enter Commissioning Menu: Upon initial startup or after a reset, the controller enters a commissioning menu where basic system parameters are set[12].

-

Activate Heat Quantity Measurement: Navigate to the appropriate menu and activate the heat quantity measurement (OHQM) function[10].

-

Configure Flow Measurement:

-

For Direct Measurement: Select the corresponding input (e.g., V40) and enter the impulse rate (e.g., liters per impulse) for the connected flowmeter.

-

For Estimation: Select the pump-based estimation method and input the nominal flow rate of the pump at 100% speed (FMAX)[1].

-

-

Set Heat Transfer Fluid Properties: In the designated channels (e.g., MEDT and MED%), select the type of antifreeze and its concentration in the fluid[1][9].

-

System Initialization: Once all parameters are set, the controller will begin monitoring the sensor inputs and calculating the cumulative heat quantity.

3.3. Data Logging and Visualization

This compound controllers feature a RESOL VBus® data interface[2][4]. To log and visualize data for research purposes:

-

Connect a Datalogger: Attach a RESOL DL2 or DL3 datalogger to the VBus® port[1][8]. These devices can store large amounts of measurement and balance data over extended periods[1].

-

Data Transfer: Data can be transferred from the datalogger to a computer via an SD card or a LAN interface[1][8].

-

PC Software: Use software such as the RESOL ServiceCenter (RSC) to read out, process, and visualize the measurement data from the controller or datalogger[2][10].

Quantitative Data Summary

The technical specifications for typical components used in this compound heat quantity measurement are summarized below.

Table 1: Temperature Sensor Specifications

| Parameter | Specification |

| Sensor Type | Pt1000 Platinum Resistance Thermometer |

| Inputs | 4 temperature sensor inputs are common[2][3][4][6] |

| Measurement Range | Typically -40°C to +180°C |

| Accuracy | High precision, conforms to DIN EN 60751 |

Table 2: Controller and Interface Specifications

| Parameter | Specification |

| Power Supply | 100 – 240 V~ (50 – 60 Hz)[3][4][6] |

| Outputs | Semiconductor or electromechanical relays[2][7] |

| Data Interface | RESOL VBus®[2][4] |

| Data Logging | Via external DL2/DL3 Datalogger or PC interface[1][8] |

| Displayed Units | kWh, MWh[2][3][4] |

Visualized Workflows and Logical Relationships

The following diagrams illustrate the logical flow of data and the decision-making process within the this compound system for heat quantity measurement.

Caption: Data workflow for heat quantity calculation in this compound controllers.

Caption: Decision logic for selecting the flow measurement methodology.

References

- 1. caleffi.com [caleffi.com]

- 2. mhgheating.co.uk [mhgheating.co.uk]

- 3. resol.de [resol.de]

- 4. resol.de [resol.de]

- 5. resol.de [resol.de]

- 6. tanklesswaterheaters.com [tanklesswaterheaters.com]

- 7. resol.de [resol.de]

- 8. enerworks.com [enerworks.com]

- 9. ecohotwater.co.nz [ecohotwater.co.nz]

- 10. resol.de [resol.de]

- 11. resol.de [resol.de]

- 12. solarhotwaterrepairsqld.com.au [solarhotwaterrepairsqld.com.au]

Methodological & Application

Application Notes and Protocols for Installation of Resol Deltasol Pt1000 Temperature Sensors

For Researchers, Scientists, and Drug Development Professionals

These detailed application notes provide a comprehensive guide for the proper installation of Resol Deltasol Pt1000 temperature sensors. Adherence to these protocols is crucial for ensuring accurate and reliable temperature measurements in research, development, and quality control settings.

Introduction

Pt1000 resistance temperature detectors (RTDs) are high-precision sensors that offer excellent accuracy and stability over a wide temperature range, typically from -200°C to +600°C.[1] Their nominal resistance at 0°C is 1000 ohms, providing a higher sensitivity compared to Pt100 sensors.[1] Proper installation is paramount to leverage the full potential of these sensors and to ensure the integrity of experimental data. These notes are specifically tailored for use with Resol this compound series controllers, which are commonly employed in solar thermal and other heating systems.[2][3][4][5][6][7][8][9]

Sensor Specifications

A clear understanding of the sensor's technical specifications is essential before proceeding with installation. The following table summarizes key parameters for typical Pt1000 sensors used with this compound controllers.

| Parameter | Value | Reference |

| Sensor Type | Pt1000 (Platinum Resistance Thermometer) | [2] |

| Measuring Principle | Platinum resistance wire | [10][11] |

| Nominal Resistance | 1000 Ω at 0°C | [1] |

| Measuring Range | -20°C to +150°C (Typical for outdoor/surface sensors) | [10][11] |

| Tolerance | ± 0.8°C (in the -20 to +100°C range) | [10][11] |

| Connection Cable | 2-conductor, 3m Cu cable (Typical) | [10][11] |

| Maximum Cable Length | 20 m | [10][11] |

| Protection Mode | IP54 / IP65 (Varies by sensor type) | [10][11] |

Pre-Installation Checklist & Workflow

A systematic approach to installation minimizes errors and ensures reliable operation. The following workflow diagram outlines the key steps.

References

- 1. What Is A Pt1000 RTD Temperature Sensor? [Complete Guide] [peaksensors.com]

- 2. resol.de [resol.de]

- 3. tanklesswaterheaters.com [tanklesswaterheaters.com]

- 4. Account Suspended [evergreenenergy.ie]

- 5. resol.de [resol.de]

- 6. RESOL GmbH - Solar controllers, this compound BS/2 Solar controller [resol.de]

- 7. resol.de [resol.de]

- 8. tanklesswaterheaters.com [tanklesswaterheaters.com]

- 9. resol.de [resol.de]

- 10. tritec-energy.com [tritec-energy.com]

- 11. tritec-energy.com [tritec-energy.com]

Application Notes & Protocols for Utilizing Deltasol® Controllers in Experimental Setups

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Deltasol® controllers, primarily designed for solar thermal and heating systems, offer a robust and versatile platform for precise temperature regulation that can be adapted for a variety of laboratory and experimental applications. Their multi-channel sensor inputs, programmable relay outputs, and data logging capabilities make them a cost-effective solution for automating and monitoring temperature-sensitive experiments. These application notes provide detailed protocols for programming and utilizing this compound® controllers in common research scenarios.

The core of the this compound® controller's functionality lies in its ability to act on temperature differentials. By strategically placing sensors and programming the controller's switching temperature differences (ΔT), researchers can create sophisticated and automated experimental setups. The controller's VBus® data interface allows for real-time monitoring and data logging, crucial for experimental documentation and analysis.[1][2][3]

Application Note 1: Precise Temperature Control of a Jacketed Reaction Vessel for Chemical Synthesis

This protocol details the use of a this compound® controller to maintain a stable reaction temperature in a jacketed glass reactor, a common setup in chemical synthesis and process development.

Experimental Protocol:

-

System Setup:

-

A this compound® BS Plus controller is used, featuring multiple sensor inputs and relay outputs.[1]

-

A jacketed glass reaction vessel is connected to a heating/cooling circulator. The circulator's pump is wired to a relay output on the this compound® controller.

-

A Pt1000 temperature sensor (Sensor 1) is placed directly into the reaction mixture to monitor the internal temperature.

-

A second Pt1000 temperature sensor (Sensor 2) is placed in the thermal fluid of the circulator to monitor the jacket temperature.

-

The controller's VBus® port is connected to a DL2 Datalogger for data acquisition.[1]

-

-

Controller Programming:

-

The controller is programmed to operate based on the temperature difference between the internal reaction temperature (Sensor 1) and a user-defined setpoint.

-

The relay connected to the circulator pump is activated when the reaction temperature drops below the setpoint and deactivated when it exceeds the setpoint.

-

A narrow temperature differential (e.g., 1-2°C) is set to ensure precise temperature control.

-

-

Data Logging and Analysis:

-

The DL2 Datalogger records the temperature data from both sensors at user-defined intervals.

-

The logged data can be exported for analysis to verify temperature stability throughout the reaction.

-

Quantitative Data Summary:

| Parameter | Setting | Sensor | Monitored Value |

| Reaction Temperature Setpoint | 80°C | Sensor 1 (Internal) | 80°C ± 0.5°C |

| Jacket Temperature | Variable | Sensor 2 (Jacket) | Fluctuates to maintain internal T |

| Switching Differential (On) | 1.0°C below setpoint | N/A | N/A |

| Switching Differential (Off) | 0.5°C above setpoint | N/A | N/A |

| Data Logging Interval | 1 minute | N/A | N/A |

Experimental Workflow Diagram:

Caption: Workflow for temperature-controlled synthesis.

Application Note 2: Automated Thermal Cycling for Drug Stability Studies

This protocol outlines the use of a this compound® controller to automate thermal cycling, a common requirement in drug stability testing to simulate different environmental conditions.

Experimental Protocol:

-

System Setup:

-

A this compound® SL controller is utilized for its versatile programming options.[4]

-

A temperature-controlled chamber is equipped with both a heating element and a cooling fan.

-

The heating element is connected to Relay 1 and the cooling fan to Relay 2 of the controller.

-

A Pt1000 sensor (Sensor 1) is placed inside the chamber to monitor the air temperature.

-

Drug samples are placed within the chamber.

-

A VBus® to USB interface adapter connects the controller to a PC for remote monitoring and data logging.[1]

-

-

Controller Programming:

-

The controller's time-controlled thermostat function is used to create a thermal cycling program.

-

Two temperature setpoints are defined: a high temperature (e.g., 40°C) and a low temperature (e.g., 20°C).

-

The controller is programmed to cycle between these setpoints at specified time intervals (e.g., 12 hours at high temperature, 12 hours at low temperature).

-

Relay 1 (heating) is activated when the chamber temperature is below the high setpoint during the heating phase.

-

Relay 2 (cooling) is activated when the chamber temperature is above the low setpoint during the cooling phase.

-

-

Data Logging and Analysis:

-

The VBus® interface allows for continuous data logging of the chamber temperature on a connected PC.

-

The data is analyzed to ensure the thermal cycling protocol was executed accurately and to correlate any sample degradation with the temperature profiles.

-

Quantitative Data Summary:

| Parameter | Setting | Duration | Relay Activated |

| High Temperature Setpoint | 40°C | 12 hours | Relay 1 (Heating) |

| Low Temperature Setpoint | 20°C | 12 hours | Relay 2 (Cooling) |

| Temperature Tolerance | ± 1°C | N/A | N/A |

| Data Logging Interval | 5 minutes | N/A | N/A |

Signaling Pathway Diagram: